3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
Properties
IUPAC Name |
3,5-bis(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-28-20-12-8-17(9-13-20)22-16-23(18-10-14-21(29-2)15-11-18)27(26-22)24(30)25-19-6-4-3-5-7-19/h3-15,23H,16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONSBJDHPHINKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, analgesic, and antioxidant agent.
Materials Science: It is used in the development of crystalline materials with specific physical and chemical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Similar structure but lacks the carbothioamide group.
3,5-bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Similar structure with methyl groups instead of methoxy groups.
Uniqueness
3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical properties and potential biological activities .
Biological Activity
3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, a compound belonging to the pyrazole class of heterocyclic compounds, has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological efficacy, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of 3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-methoxybenzoyl hydrazine with thiosemicarbazide in an appropriate solvent. The resulting compound features a central pyrazole ring with two methoxy-substituted phenyl groups and a phenyl group attached to the nitrogen atom.
Key Structural Features:
- Molecular Formula: C23H22N2O2S
- Molecular Weight: 398.49 g/mol
- Melting Point: Approximately 164–165 °C
- Crystallization: The compound can form multicomponent crystals with various solvents, revealing different hydrogen bonding patterns that influence its biological activity .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that certain pyrazole compounds could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin. Specifically, compounds derived from the pyrazole scaffold showed enhanced cytotoxic effects compared to doxorubicin alone .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole | MCF-7 | 49.85 | Induces apoptosis |
| Other Pyrazoles | MDA-MB-231 | Varies | Synergistic effect with doxorubicin |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has shown promising anti-inflammatory activity. It was reported that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .
Table 2: Anti-inflammatory Efficacy
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| 3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole | 76% | 86% | 1 |
| Other Derivatives | Up to 85% | Up to 93% | 10 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown that various pyrazole derivatives exhibit activity against both bacterial and fungal strains. For instance, compounds were tested against E. coli, Bacillus subtilis, and Aspergillus niger, showing significant inhibition at specific concentrations .
Table 3: Antimicrobial Activity
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole | E. coli | 40 |
| Other Pyrazoles | Bacillus subtilis | Varies |
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing 3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide?
Answer:
The compound is typically synthesized via a cyclocondensation reaction between a chalcone derivative (e.g., 1,3-bis(4-methoxyphenyl)prop-2-en-1-one) and thiosemicarbazide under reflux in ethanol or methanol. Key steps include:
- Synthesis optimization : Use of anhydrous conditions and catalytic acid (e.g., acetic acid) to enhance yield .
- Characterization :
- 1H NMR : Confirm regiochemistry via coupling constants (e.g., pyrazoline ring protons at δ 3.1–4.2 ppm for CH₂ groups) .
- IR spectroscopy : Identify thioamide C=S stretch (~1250–1300 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 372.12) .
Basic: How should researchers approach crystallization and structural determination of this pyrazoline derivative?
Answer:
- Crystallization : Use slow evaporation from DMF/ethanol mixtures to obtain single crystals suitable for X-ray diffraction .
- X-ray refinement : Employ SHELXL (for small-molecule refinement) to resolve the pyrazoline ring’s envelope conformation and intermolecular interactions (e.g., C–H···S, N–H···O hydrogen bonds) .
- Validation : Apply the PLATON toolkit to check for missed symmetry, twinning, or disorder .
Advanced: How can contradictions in reported bioactivity data for this compound be resolved?
Answer:
Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:
- Experimental variables : Solvent polarity (e.g., DMSO vs. aqueous buffers) affecting compound solubility .
- Structural polymorphism : Different crystal forms (e.g., cocrystals vs. solvates) altering intermolecular interactions and bioavailability .
- Resolution : Validate activity via dose-response curves and orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Cross-reference with computational docking results (e.g., AutoDock Vina) to confirm binding modes .
Advanced: What strategies are effective for analyzing intermolecular interactions in cocrystals of this compound?
Answer:
- X-ray diffraction : Resolve non-covalent interactions (e.g., C–H···π, N–H···O) in cocrystals with coformers like 1,3-bis(4-methoxyphenyl)prop-2-en-1-one .
- Hirshfeld surface analysis : Quantify interaction contributions using dₙₒᵣₘ plots (e.g., 25% H···H, 15% C···S contacts) to prioritize key packing forces .
- DFT calculations : Calculate interaction energies (e.g., AIM theory) for hydrogen bonds and van der Waals contacts .
Advanced: How can researchers optimize the pharmacological profile of this compound?
Answer:
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated aryl groups) to enhance target selectivity .
- Docking studies : Use human dihydrofolate reductase (DHFR, PDB: 1KMS) as a model system to predict binding affinities. Focus on hydrogen bonding with residues like Asp27 and hydrophobic contacts with Leu22 .
- ADMET profiling : Assess metabolic stability (e.g., cytochrome P450 inhibition) and blood-brain barrier permeability via in silico tools (e.g., SwissADME) .
Advanced: What computational methods are recommended for elucidating reaction mechanisms in pyrazoline synthesis?
Answer:
- Density Functional Theory (DFT) : Model the cyclocondensation pathway to identify transition states (e.g., B3LYP/6-31G* level) and rate-determining steps .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
- NBO analysis : Evaluate charge delocalization in intermediates to explain regioselectivity .
Advanced: How should researchers validate crystal structures to ensure reliability?
Answer:
- SHELX validation : Check for overfitting using R₁ values (<5%) and validate displacement parameters with the ADDSYM algorithm .
- Twinned data : Apply the Hooft parameter (|y| < 0.1) to detect merohedral twinning in high-symmetry space groups .
- Hirshfeld rigidity : Compare experimental and simulated fingerprint plots to confirm absence of solvent voids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
